Fiduxosin

Descripción general

Descripción

Fiduxosin es un antagonista selectivo y potente de los receptores α1-adrenérgicos con efectos inhibitorios sobre el receptor α1a-adrenérgico, el receptor α1b-adrenérgico y el receptor α1d-adrenérgico. Se utiliza principalmente para el tratamiento de la hiperplasia benigna de próstata, una afección común en los hombres mayores .

Aplicaciones Científicas De Investigación

Fiduxosin tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como compuesto modelo para estudiar los antagonistas de los receptores α1-adrenérgicos.

Biología: Investigado por sus efectos sobre diversas vías y receptores biológicos.

Medicina: Se utiliza principalmente para el tratamiento de la hiperplasia benigna de próstata.

Industria: Utilizado en el desarrollo de productos farmacéuticos dirigidos a los receptores α1-adrenérgicos.

Mecanismo De Acción

Fiduxosin ejerce sus efectos antagonizando selectivamente los receptores α1-adrenérgicos, particularmente el receptor α1a-adrenérgico y el receptor α1d-adrenérgico. Este antagonismo selectivo conduce a la relajación de los músculos lisos del tracto urinario inferior, aliviando así los síntomas de la hiperplasia benigna de próstata. Los objetivos moleculares incluyen los receptores α1-adrenérgicos, y las vías involucradas están relacionadas con la inhibición de la señalización adrenérgica .

Análisis Bioquímico

Biochemical Properties

Fiduxosin has a higher affinity for cloned human α1a- (0.16 nM) and α1d-adrenoceptors (0.92 nM) in radioligand binding studies compared with α1b-adrenoceptors (25 nM) . This suggests that this compound interacts with these proteins, potentially altering their function and influencing biochemical reactions within the cell .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For example, it has been found to protect cancer cells from the cytotoxicity induced by platinum compounds . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action is thought to involve its binding interactions with α1-adrenoceptors . By binding to these receptors, this compound may inhibit or activate enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In a study conducted on healthy elderly male subjects, it was found that this compound’s pharmacokinetics were dose-independent and time-invariant over the 30–120 mg/day dose range under fasting conditions . This suggests that the effects of this compound on cellular function may change over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . For example, in conscious dogs, this compound caused dose- and time-dependent blockade of the intraurethral pressure and mean arterial pressure responses to phenylephrine .

Transport and Distribution

Given its lipophilic nature and its interactions with α1-adrenoceptors, it is likely that it is transported and distributed within cells and tissues in a manner similar to other lipophilic drugs .

Subcellular Localization

Given its interactions with α1-adrenoceptors, which are typically located on the cell membrane, it is likely that this compound localizes to the cell membrane where it can interact with these receptors .

Métodos De Preparación

Fiduxosin se ha desarrollado utilizando una estrategia convergente que implica la preparación de una pirrolidina 3,4-cis-disustituida enantioméricamente pura y una tienopirazina 2,3,5-trisustituida de forma regioespecífica. La ruta sintética incluye una cicloadición [3+2] de un iluro de azometina enantioméricamente puro seguida de una cristalización diastereoselectiva para preparar la benzopiranopirrolidina con una alta pureza diastereomérica y enantiomérica. Se desarrollaron condiciones para la reducción de una lactona O-arílica susceptible a la epimerización, y la ciclización del alcohol/fenol al éter se logró con un alto rendimiento .

Análisis De Reacciones Químicas

Fiduxosin sufre varias reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden realizarse para modificar los grupos funcionales dentro de la molécula.

Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente involucrando intermediarios halogenados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

Fiduxosin se compara con otros antagonistas de los receptores α1-adrenérgicos como la terazosina y la tamsulosina. A diferencia de estos compuestos, this compound exhibe una mayor selectividad para el receptor α1a-adrenérgico y el receptor α1d-adrenérgico, lo que resulta en menos efectos secundarios cardiovasculares. Compuestos similares incluyen:

Terazosina: Un antagonista no selectivo de los receptores α1-adrenérgicos.

Tamsulosina: Un antagonista selectivo del receptor α1a-adrenérgico con cierta selectividad para el receptor α1d-adrenérgico.

El perfil de selectividad único de this compound lo convierte en un compuesto valioso para el tratamiento de la hiperplasia benigna de próstata con un riesgo reducido de efectos secundarios hipotensores.

Propiedades

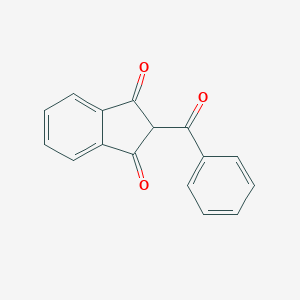

IUPAC Name |

5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29N5O4S/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37)/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTAYDBPNYFWDR-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017163 | |

| Record name | Fiduxosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208993-54-8 | |

| Record name | Fiduxosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208993-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fiduxosin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208993548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fiduxosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIDUXOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9O92HYT6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)

![N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide](/img/structure/B154451.png)